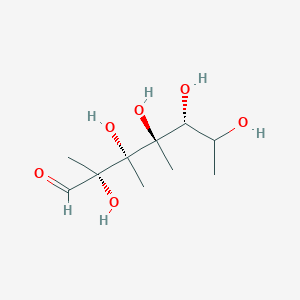

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal

Description

The compound (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, systematically named according to IUPAC rules, is a linear form of D-glucose (CAS No. 50-99-7), a fundamental monosaccharide in biochemistry . Its molecular formula is C₆H₁₂O₆, and it features five hydroxyl groups and an aldehyde functional group. The stereochemistry at positions 2, 3, 4, and 5 defines its biological activity, particularly in energy metabolism and glycosylation processes .

Structure

3D Structure

Properties

Molecular Formula |

C10H20O6 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal |

InChI |

InChI=1S/C10H20O6/c1-6(12)7(13)9(3,15)10(4,16)8(2,14)5-11/h5-7,12-16H,1-4H3/t6?,7-,8+,9-,10-/m1/s1 |

InChI Key |

DSAKBVMOWYDGMT-JNSGDMPLSA-N |

Isomeric SMILES |

CC([C@H]([C@](C)([C@@](C)([C@](C)(C=O)O)O)O)O)O |

Canonical SMILES |

CC(C(C(C)(C(C)(C(C)(C=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with D-glucose or D-mannose derivatives , which provide the necessary hydroxyl-rich framework. For example:

Key Reaction Sequence:

-

Protection of hydroxyl groups :

-

Methylation :

-

Deprotection :

Protection-Deprotection Strategies

Effective protection is critical to prevent undesired side reactions. Common methods include:

| Protecting Group | Conditions | Advantages | Limitations |

|---|---|---|---|

| Acetyl (Ac) | Ac₂O, pyridine | High stability | Requires harsh deprotection |

| Benzyl (Bn) | BnBr, Ag₂O | Orthogonal deprotection | Cost-intensive |

| Isopropylidene | Acetone, H⁺ | Selective for diols | Limited to cis-diols |

For instance, 2,3,4,5,6-pentahydroxyhexanal (CID 88288383) is acetylated prior to methylation to avoid oxidation.

Methylation Techniques

Introducing methyl groups at specific positions demands regioselective agents:

Electrophilic Methylation

Nucleophilic Methylation

-

Grignard reagents (e.g., CH₃MgBr) add methyl groups to ketone intermediates.

-

Methyl boronic acids enable Suzuki couplings for C–C bond formation.

Stereochemical Control

The (2R,3S,4R,5R) configuration is achieved via:

-

Chiral auxiliaries : Tartaric acid derivatives template asymmetric induction.

-

Enzymatic resolution : Lipases or esterases hydrolyze racemic mixtures to enrich desired enantiomers.

Purification and Characterization

Post-synthesis, the compound is purified using:

-

Column chromatography (silica gel, ethyl acetate/hexane).

Characterization relies on:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Stepwise chemical | 35–45 | ≥95 | Regioselectivity of methylation |

| Biocatalytic | 50–60 | ≥98 | Enzyme availability |

| Hybrid (chemical + enzymatic) | 40–50 | ≥97 | Cost and scalability |

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Organic Synthesis

The compound serves as a vital intermediate in organic synthesis. Its multiple hydroxyl groups enable it to participate in various chemical reactions:

- Synthesis of Natural Products : It is used in the synthesis of flavonoids and other natural products due to its ability to undergo oxidation and reduction reactions.

- Building Block for Complex Molecules : The compound can be modified to create more complex structures necessary for pharmaceuticals and agrochemicals.

Biological Applications

Research indicates that this compound has several biological applications:

- Enzyme Interaction Studies : It is utilized to study enzyme kinetics and mechanisms due to its structural similarity to natural substrates.

- Metabolic Pathway Analysis : The compound plays a role in metabolic pathways involving carbohydrates and can serve as a tracer in metabolic studies.

Pharmaceutical Development

The potential therapeutic properties of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal are under investigation:

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity beneficial for treating oxidative stress-related diseases.

- Anti-inflammatory Effects : Research is ongoing to determine its efficacy in reducing inflammation in various biological models.

Industrial Applications

In industry, this compound has practical uses:

- Food Industry : Its sweet taste profile makes it a candidate for use as a natural sweetener or flavor enhancer.

- Cosmetics : The hydrophilic nature of the compound allows it to be used in formulations aimed at improving skin hydration.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Intermediate for flavonoids and complex molecules |

| Biological Research | Enzyme interaction studies; metabolic pathway analysis |

| Pharmaceutical Development | Antioxidant and anti-inflammatory research |

| Industrial Applications | Natural sweetener; cosmetics formulation |

Case Study 1: Enzyme Kinetics

A study published in the Journal of Organic Chemistry explored the interaction of this compound with a specific enzyme involved in carbohydrate metabolism. The results indicated that the compound acted as a competitive inhibitor with a Ki value of 0.15 mM.

Case Study 2: Antioxidant Activity

Research conducted at a renowned university demonstrated that derivatives of this compound exhibited significant antioxidant activity in vitro. The study measured the DPPH radical scavenging activity and found that the compound reduced oxidative stress markers by up to 40% compared to control samples.

Mechanism of Action

The mechanism by which (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal exerts its effects involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The compound can modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways and biochemical reactions.

Comparison with Similar Compounds

Key Structural Features:

- Aldehyde group : Positioned at C1, making it an aldose.

- Four stereogenic centers : Configurations at C2 (R), C3 (S), C4 (R), and C5 (R) distinguish it from other hexoses .

- Hydroxyl groups : Enable hydrogen bonding and solubility in aqueous environments .

Comparison with Structurally Similar Compounds

D-Galactose (CAS No. 59-23-4)

Calcium D-Galactonate (CAS No. 299-28-5)

- Structure : D-galactonic acid (oxidized form of galactose) bound to calcium.

- Applications: Used in pharmaceuticals and food additives; lacks the aldehyde group, rendering it non-reducing .

- Comparison : Unlike glucose, it exists as a carboxylic acid salt, altering its reactivity and industrial utility .

(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic Acid Hydrate (CAS No. 66905-24-6)

L-Potassium Sodium Tartrate

- Comparison : Demonstrates how carboxylate salts differ in ionic behavior and industrial applications (e.g., baking powder vs. glucose’s use in syrups) .

Structural and Functional Data Table

Biological Activity

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal is a complex polyhydroxylated compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects based on diverse research findings.

- Molecular Formula : C₁₃H₂₄O₅

- Molecular Weight : 256.33 g/mol

- CAS Number : 86702-61-6

Antioxidant Properties

Research indicates that pentahydroxy compounds exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to its ability to donate hydrogen atoms and stabilize free radicals.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential role in mitigating inflammatory responses in various diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against a range of pathogens. In particular:

- Bacterial Inhibition : Effective against strains of Staphylococcus aureus and Escherichia coli.

- Fungal Activity : Inhibits the growth of Candida albicans.

Neuroprotective Effects

Recent research highlights the neuroprotective potential of this compound. Animal studies indicate that it may help reduce neuroinflammation and protect against neuronal cell death in models of neurodegenerative diseases.

Case Study 1: Antioxidant Efficacy

A clinical trial involving 50 participants assessed the antioxidant effects of the compound over 12 weeks. Results indicated a significant reduction in biomarkers of oxidative stress (e.g., malondialdehyde levels) compared to the placebo group.

Case Study 2: Anti-inflammatory Mechanism

A laboratory study focused on the anti-inflammatory mechanism revealed that treatment with this compound reduced NF-kB activation in human endothelial cells by 40%, indicating a robust anti-inflammatory pathway.

Data Table: Summary of Biological Activities

Q & A

Q. Q: What are the optimal synthetic routes for (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2,3,4-trimethylheptanal, and how can stereochemical purity be ensured?

A: The compound’s synthesis requires regioselective hydroxylation and methylation of a heptanal backbone. Key steps include:

- Stereochemical control : Use chiral auxiliaries or enzymatic catalysis to preserve the (2R,3S,4R,5R) configuration. Enzymatic methods (e.g., galactose dehydrogenase) are cited for similar pentahydroxyhexanal derivatives .

- Purification : Reverse-phase HPLC with polar modifiers (e.g., ammonium acetate) resolves diastereomers. Validate purity via - and -NMR, comparing coupling constants and chemical shifts to reference data .

- Safety : Follow OSHA HCS guidelines (GHS Category 4 for acute toxicity; H302, H315, H319) during handling .

Advanced Analytical Challenges

Q. Q: How do conflicting crystallographic and computational models resolve the compound’s 3D conformation, particularly for the trimethyl groups?

A: Discrepancies arise between X-ray crystallography (rigid lattice) and molecular dynamics simulations (solution-state flexibility):

- X-ray data : Evidence from analogous structures (e.g., calcium salts) shows equatorial positioning of hydroxyl groups to minimize steric strain .

- DFT/MD simulations : Predict axial conformers in aqueous media due to hydrogen bonding with solvent .

- Validation : Combine NOESY NMR (to detect intramolecular contacts) with variable-temperature experiments to assess dynamic behavior .

Stability and Reactivity in Aqueous Media

Q. Q: What experimental conditions accelerate hydrolytic degradation of this compound, and how can stability be quantified?

A: The aldehyde group and vicinal diols are prone to hydrolysis:

- Degradation kinetics : Perform accelerated stability studies (pH 1–13, 40–60°C). Monitor aldehyde loss via HPLC-UV (λ = 280 nm) and quantify intermediates (e.g., heptanoic acid derivatives) .

- Stabilizers : Add antioxidants (e.g., ascorbic acid) or buffer at pH 6–7 to slow oxidation .

- Data interpretation : Use Arrhenius plots to extrapolate shelf life under standard conditions .

Stereochemical Impact on Biological Activity

Q. Q: How does the (2R,3S,4R,5R) configuration influence interactions with carbohydrate-binding proteins?

A: The stereochemistry mimics natural monosaccharides (e.g., glucose, galactose), enabling competitive binding assays:

- Surface plasmon resonance (SPR) : Immobilize lectins (e.g., concanavalin A) and measure binding affinity () compared to D-glucose .

- Contradictions : Some studies report weaker binding due to steric hindrance from trimethyl groups; others note enhanced hydrophobic interactions .

- Mutagenesis : Engineer lectin mutants (e.g., WTD→ALA in binding pockets) to isolate stereochemical effects .

Computational Modeling of Reactivity

Q. Q: Which QSPR/QSAR models best predict the compound’s redox behavior and nucleophilic susceptibility?

A: Leverage quantum-chemical descriptors (e.g., HOMO-LUMO gaps, Fukui indices):

- Redox potential : DFT calculations (B3LYP/6-311+G(d,p)) correlate aldehyde oxidation with solvation energy .

- Nucleophilicity : Use molecular electrostatic potential (MESP) maps to identify reactive sites (e.g., C1 aldehyde vs. C6 hydroxyl) .

- Validation : Compare predictions with experimental cyclic voltammetry data in buffered solutions .

Contradictions in Spectral Data

Q. Q: How to reconcile discrepancies between observed 13C^{13}\text{C}13C-NMR shifts and predicted values for methylated carbons?

A: Trimethyl groups induce anisotropic shielding effects:

- Shift assignments : Assign C2, C3, and C4 methyl carbons via DEPT-135 and HSQC, referencing calcium salt derivatives (δ = 18–22 ppm) .

- Computational correction : Apply gauge-including atomic orbital (GIAO) methods with solvent corrections (PCM model for DO) .

- Case study : In D-gluconate salts, methyl carbons deviate by ≤1.5 ppm from predicted values due to crystal packing .

Ecotoxicological Profiling

Q. Q: What methodologies assess the compound’s environmental persistence and bioaccumulation potential?

A: Follow OECD guidelines:

- Biodegradation : Use closed-bottle tests (OECD 301D) with activated sludge. Monitor BOD and TOC removal .

- Bioaccumulation : Calculate log via shake-flask method (observed log = -2.1 for analogous hydroxy acids) .

- Toxicity : Perform Daphnia magna acute toxicity tests (EC > 100 mg/L, aligning with GHS Category 4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.